First Vertical Ionization Energy: 1,5-Diazatricyclo(4.2.2.22,5)dodecane vs. 1,4-Diazabicyclo[2.2.2]octane (DABCO)
The first vertical ionization energy (IE₁) of 1,5‑diazatricyclo(4.2.2.22,5)dodecane is 6.7 ± 0.05 eV, measured by photoelectron spectroscopy (PE) [1]. This value lies substantially below the IE₁ of the widely used organocatalyst DABCO (1,4‑diazabicyclo[2.2.2]octane), which is reported as 7.52 eV (vertical) in the same instrumental series [2]. The 0.82 eV lowering corresponds to a >12 kcal mol⁻¹ difference in the energy required to remove an electron from the highest occupied molecular orbital (HOMO). Because the first oxidation event in diamine‑based catalysis and single‑electron‑transfer (SET) processes is directly correlated with IE₁, the target compound is a significantly stronger electron donor than DABCO under comparable gas‑phase conditions [3].
| Evidence Dimension | First vertical ionization energy (IE₁) |
|---|---|
| Target Compound Data | 6.7 ± 0.05 eV (PE) |
| Comparator Or Baseline | DABCO (1,4-diazabicyclo[2.2.2]octane): 7.52 eV (PE, vertical) |
| Quantified Difference | ΔIE₁ = –0.82 eV (≈ –18.9 kcal mol⁻¹); target compound is a stronger electron donor |
| Conditions | Gas‑phase photoelectron spectroscopy; data compilation by Honegger, Yang & Heilbronner (1985) |
Why This Matters
A lower ionization energy directly translates to higher electron‑donor capacity, which governs catalyst activity in nucleophilic organocatalysis, SET‑mediated reactions, and coordination to electrophilic metal centers—making the compound a differentiated choice when DABCO‑level donor strength is insufficient.
- [1] NIST Chemistry WebBook: 1,5-Diazatricyclo[4.2.2.22,5]dodecane, IE = 6.7 ± 0.05 eV. Data from Honegger, E.; Yang, Z.-Z.; Heilbronner, E., J. Electron Spectrosc. Relat. Phenom. 1985, 36, 297. View Source
- [2] Honegger, E.; Yang, Z.-Z.; Heilbronner, E. Lone-Pair ionization energies of diazabicycloalkanes. J. Electron Spectrosc. Relat. Phenom. 1985, 36, 297. (DABCO IE₁ = 7.52 eV as compiled in the same study.) View Source
- [3] Alder, R. W.; Orpen, A. G.; Sessions, R. B. The interplay of flattening at nitrogen and through‑space and through‑bond coupling in medium‑ring bicyclic diamines: photoelectron spectra and force‑field calculations. J. Chem. Soc., Chem. Commun. 1983, 999‑1001. (Discusses the relationship between IE₁ and donor strength in bridged diamines.) View Source
